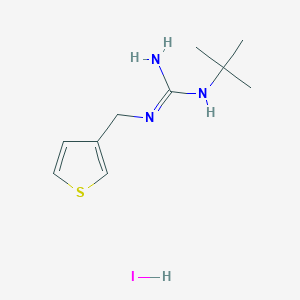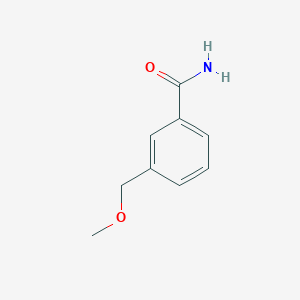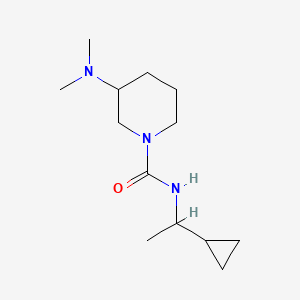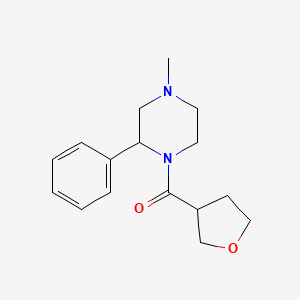methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide, also known as BPPC, is a novel compound that has recently gained attention in the field of medicinal chemistry. BPPC is a small molecule that belongs to the class of cyclopropanecarboxamide derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. In addition, this compound has been found to modulate the activity of transcription factors, which are proteins that regulate gene expression. By modulating these signaling pathways, this compound is able to exert its therapeutic effects in a range of diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. In neurological disorders, this compound has been found to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and downregulating the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has shown promising results in a range of diseases. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Zukünftige Richtungen
There are several future directions for the research on N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and identify new indications for its use. Another direction is to explore the use of this compound in combination with other drugs or therapies, which may enhance its efficacy and reduce its side effects. Finally, more research is needed to evaluate the safety and pharmacokinetics of this compound in preclinical and clinical studies, which will be critical for its eventual translation into clinical practice.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of various diseases. Its synthesis method is a multi-step process that requires specialized equipment and expertise, but it has several advantages for lab experiments. This compound has several biochemical and physiological effects, and its mechanism of action is believed to involve the modulation of various signaling pathways. There are several future directions for the research on this compound, including further elucidation of its mechanism of action, exploration of its use in combination with other drugs or therapies, and evaluation of its safety and pharmacokinetics in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide is a multi-step process that involves the reaction of 4-benzyloxybenzaldehyde with malononitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the reduced intermediate with cyclopropanecarboxylic acid chloride. The overall yield of the synthesis process is around 30%, and the purity of the final product is typically above 95%.
Wissenschaftliche Forschungsanwendungen
N-{[4-(benzyloxy)phenyl](cyano)methyl}cyclopropanecarboxamide has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key component of many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-18(21-19(22)16-6-7-16)15-8-10-17(11-9-15)23-13-14-4-2-1-3-5-14/h1-5,8-11,16,18H,6-7,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPYSIDPCJEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)


![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)

![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)



